molecular formula C27H44O3 B13846362 (1a,3b,10a)-Cholesta-5,7-diene-1,3,25-triol

(1a,3b,10a)-Cholesta-5,7-diene-1,3,25-triol

Cat. No.: B13846362
M. Wt: 416.6 g/mol
InChI Key: ULTFRKKCCDVVGE-DKIWQDJWSA-N
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Description

(1a,3b,10a)-Cholesta-5,7-diene-1,3,25-triol is a sterol derivative that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by its three hydroxyl groups located at positions 1, 3, and 25, and its double bonds at positions 5 and 7 on the cholestane skeleton.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1a,3b,10a)-Cholesta-5,7-diene-1,3,25-triol typically involves multiple steps starting from simpler sterol precursors. The process often includes:

    Hydroxylation: Introduction of hydroxyl groups at specific positions.

    Dehydrogenation: Formation of double bonds at desired positions.

    Purification: Techniques such as chromatography to isolate the desired compound.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(1a,3b,10a)-Cholesta-5,7-diene-1,3,25-triol can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of double bonds to single bonds.

    Substitution: Replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like thionyl chloride (SOCl₂) for converting hydroxyl groups to chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can result in saturated sterol derivatives.

Scientific Research Applications

(1a,3b,10a)-Cholesta-5,7-diene-1,3,25-triol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex sterol derivatives.

    Biology: Studied for its role in cellular processes and membrane structure.

    Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the production of pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism by which (1a,3b,10a)-Cholesta-5,7-diene-1,3,25-triol exerts its effects involves interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Inhibiting enzymes involved in cholesterol metabolism.

    Receptor Binding: Binding to receptors that regulate cellular processes.

    Signal Transduction: Modulating signaling pathways that control cell growth and differentiation.

Comparison with Similar Compounds

Similar Compounds

    Cholesterol: A well-known sterol with a similar structure but different functional groups.

    Ergosterol: A sterol found in fungi with similar double bonds but different hydroxylation patterns.

    Vitamin D Precursors: Compounds like 7-dehydrocholesterol that share structural similarities.

Uniqueness

(1a,3b,10a)-Cholesta-5,7-diene-1,3,25-triol is unique due to its specific hydroxylation and double bond positions, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and potential therapeutic applications.

Properties

Molecular Formula

C27H44O3

Molecular Weight

416.6 g/mol

IUPAC Name

(1S,3R,9S,10S,13S,14R,17R)-17-(6-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-1,3-diol

InChI

InChI=1S/C27H44O3/c1-17(7-6-13-25(2,3)30)21-10-11-22-20-9-8-18-15-19(28)16-24(29)27(18,5)23(20)12-14-26(21,22)4/h8-9,17,19,21-24,28-30H,6-7,10-16H2,1-5H3/t17?,19-,21-,22+,23+,24+,26+,27-/m1/s1

InChI Key

ULTFRKKCCDVVGE-DKIWQDJWSA-N

Isomeric SMILES

CC(CCCC(C)(C)O)[C@H]1CC[C@@H]2[C@]1(CC[C@H]3C2=CC=C4[C@]3([C@H](C[C@@H](C4)O)O)C)C

Canonical SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2=CC=C4C3(C(CC(C4)O)O)C)C

Origin of Product

United States

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